![molecular formula C11H14IN5O4 B14773937 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a pyrazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the iodo and methoxy groups: These functional groups are introduced via halogenation and methylation reactions, respectively.
Attachment of the oxolan ring: This step involves the formation of a glycosidic bond between the pyrazolopyrimidine core and the oxolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deiodinated analogs.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: An antiviral drug with a similar oxolan ring structure.
Zidovudine: Another antiviral with a similar nucleoside analog structure.
Emtricitabine: Shares structural similarities with the oxolan ring and amino group
Uniqueness
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodo and methoxy substituents, in particular, differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H14IN5O4 |
|---|---|
Molecular Weight |
407.16 g/mol |
IUPAC Name |
5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15) |
InChI Key |
REBWXEJHCUETLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


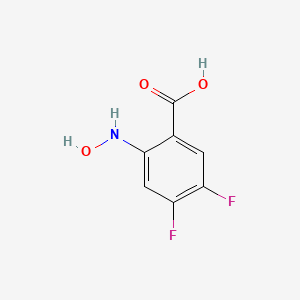
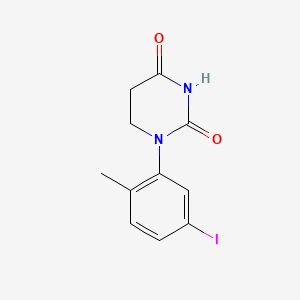
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
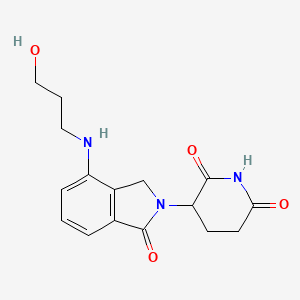
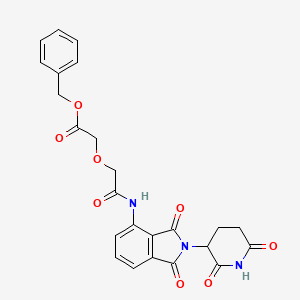
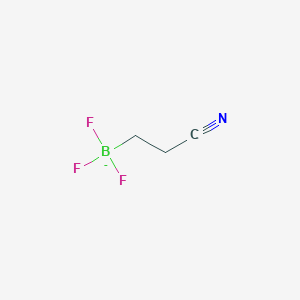
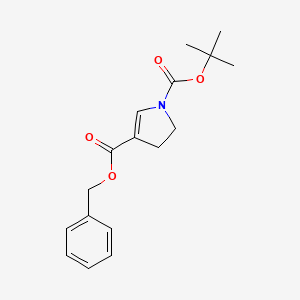
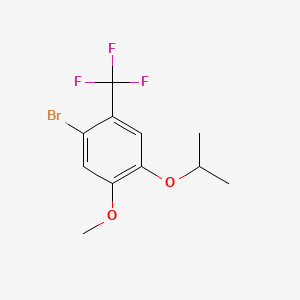
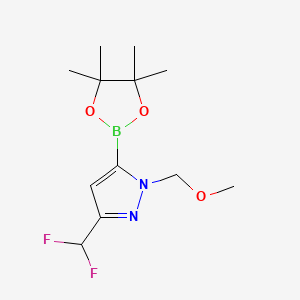
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
